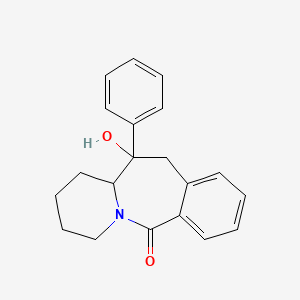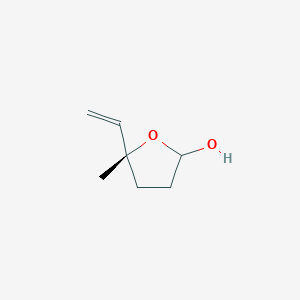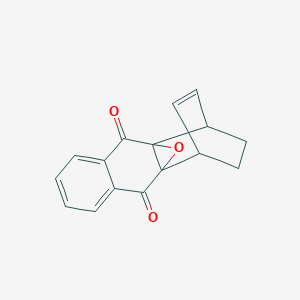![molecular formula C6H11NO2S B11943792 [1,3]Thiazinane-4-carboxylic acid, 3-methyl- CAS No. 319475-11-1](/img/structure/B11943792.png)
[1,3]Thiazinane-4-carboxylic acid, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Thiazinane-4-carbonsäure, 3-Methyl-, ist eine heterocyclische Verbindung, die Schwefel- und Stickstoffatome in ihrem Ringgerüst enthält.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [1,3]Thiazinane-4-carbonsäure, 3-Methyl-, erfolgt typischerweise durch Reaktion von Homocysteinthiolacton mit Formaldehyd. Diese Reaktion findet in wässriger Umgebung statt und bildet die substituierte Thiazinane-Carbonsäure . Die Reaktionsbedingungen umfassen oft das Vorhandensein eines Katalysators, wie z. B. Pyridin, und die Verwendung von Isobutylchlorformiat zur chemischen Derivatisierung .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für [1,3]Thiazinane-4-carbonsäure, 3-Methyl-, sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazinane-4-carboxylic acid, 3-methyl- typically involves the reaction of homocysteine thiolactone with formaldehyde. This reaction occurs in an aqueous environment, forming the substituted thiazinane carboxylic acid . The reaction conditions often include the presence of a catalyst, such as pyridine, and the use of isobutyl chloroformate for chemical derivatization .
Industrial Production Methods
Industrial production methods for [1,3]Thiazinane-4-carboxylic acid, 3-methyl- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[1,3]Thiazinane-4-carbonsäure, 3-Methyl-, durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol- oder Amin-Derivate umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine oder Alkohole für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt, beinhalten aber oft kontrollierte Temperaturen und bestimmte Lösungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Thiole, Amine und verschiedene substituierte Derivate von [1,3]Thiazinane-4-carbonsäure, 3-Methyl-.
Wissenschaftliche Forschungsanwendungen
[1,3]Thiazinane-4-carbonsäure, 3-Methyl-, hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Medizin: Es wird geforscht, um ihre potenziellen therapeutischen Anwendungen zu erforschen, einschließlich ihrer Verwendung als Vorläufer für die Medikamentenentwicklung.
Wirkmechanismus
Der Wirkmechanismus von [1,3]Thiazinane-4-carbonsäure, 3-Methyl-, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Verbindung kann Addukte mit Aldehyden, wie z. B. Formaldehyd, durch nucleophile Additionsreaktionen bilden. Diese Wechselwirkung kann verschiedene Stoffwechselwege beeinflussen und möglicherweise die Zellfunktionen beeinflussen .
Wirkmechanismus
The mechanism of action of [1,3]Thiazinane-4-carboxylic acid, 3-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can form adducts with aldehydes, such as formaldehyde, through nucleophilic addition reactions. This interaction can affect various metabolic pathways and potentially influence cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methyl-1,3-thiazinane-4-carbonsäure: Diese Verbindung ist strukturell ähnlich, hat aber ein anderes Substitutionsschema, was ihre chemischen Eigenschaften und Reaktivität beeinflussen kann.
1,3-Thiazin-4-carbonsäure: Eine weitere verwandte Verbindung mit einer anderen Ringstruktur, was zu Variationen in ihrem chemischen Verhalten und ihren Anwendungen führt.
Einzigartigkeit
[1,3]Thiazinane-4-carbonsäure, 3-Methyl-, ist aufgrund ihres spezifischen Substitutionsschemas und des Vorhandenseins von sowohl Schwefel- als auch Stickstoffatomen in ihrem Ringgerüst einzigartig.
Eigenschaften
CAS-Nummer |
319475-11-1 |
|---|---|
Molekularformel |
C6H11NO2S |
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
3-methyl-1,3-thiazinane-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-7-4-10-3-2-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
DAVSGXHEXWVXKH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CSCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)


![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)
